What is the chemical structure of N-Tetracosanoyl-sulfatide?
What is the chemical structure of N-Tetracosanoyl-sulfatide?
An In-Depth Technical Guide to N-Tetracosanoyl-sulfatide: Structure, Biosynthesis, Function, and Analysis
Introduction
N-Tetracosanoyl-sulfatide, a prominent member of the sulfatide family of glycosphingolipids, is a critical component of the myelin sheath in the vertebrate nervous system.[1] Its unique chemical architecture underpins its essential roles in maintaining the structural integrity and function of myelin, facilitating saltatory conduction, and participating in various cell signaling events. This guide provides a comprehensive overview of the chemical structure, biosynthetic and metabolic pathways, biological functions, and analytical methodologies pertinent to N-Tetracosanoyl-sulfatide, tailored for researchers and professionals in the fields of neuroscience and drug development. An understanding of this molecule is paramount, particularly due to its direct involvement in the pathogenesis of severe demyelinating diseases such as metachromatic leukodystrophy.[1]
The Chemical Architecture of N-Tetracosanoyl-sulfatide
N-Tetracosanoyl-sulfatide is an amphipathic molecule, possessing both a hydrophobic ceramide backbone and a hydrophilic sulfated galactose headgroup. This structure dictates its insertion into the lipid bilayer of cell membranes, particularly in the specialized membranes of myelin. The molecule is comprised of four key components: a sphingosine base, a tetracosanoic acid, a galactose sugar moiety, and a sulfate group.[2]
The systematic name for N-Tetracosanoyl-sulfatide is N-((1S,2R,3E)-2-Hydroxy-1-(((3-O-sulfo-beta-D-galactopyranosyl)oxy)methyl)-3-heptadecen-1-yl)tetracosanamide.[2] It is also commonly referred to as C24 3'-sulfo Galactosylceramide (d18:1/24:0).[3][4]
Core Components:
-
Sphingosine (d18:1): An 18-carbon amino alcohol with a characteristic trans double bond between C4 and C5. It forms the fundamental backbone of the molecule.
-
Tetracosanoic Acid (C24:0): A saturated very-long-chain fatty acid with 24 carbon atoms. It is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide portion of the molecule.[5] The length and saturation of this fatty acid chain are crucial for the tight packing of sulfatides within the myelin membrane.
-
Galactose: A monosaccharide that is glycosidically linked to the primary hydroxyl group (C1) of the sphingosine base.
-
Sulfate Group: Attached to the 3'-hydroxyl group of the galactose residue, conferring a net negative charge to the molecule at physiological pH.
| Property | Value |
| Molecular Formula | C48H93NO11S |
| Molecular Weight | 892.32 g/mol |
| CAS Number | 151122-71-3 |
| Synonyms | C24 3'-sulfo Galactosylceramide (d18:1/24:0), Tetracosanoyl-sulfatide |
Biosynthesis and Metabolism: A Tightly Regulated Pathway
The synthesis and degradation of N-Tetracosanoyl-sulfatide are compartmentalized within the cell, involving a series of enzymatic reactions in the endoplasmic reticulum, Golgi apparatus, and lysosomes.[1][6]
Biosynthesis of N-Tetracosanoyl-sulfatide
The de novo synthesis of sulfatide begins in the endoplasmic reticulum with the formation of ceramide.[7] This is followed by two key enzymatic steps:
-
Galactosylation: The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of a galactose moiety from UDP-galactose to the ceramide backbone, forming galactosylceramide (GalCer).[8] This reaction occurs on the luminal side of the endoplasmic reticulum.[1]
-
Sulfation: GalCer is then transported to the Golgi apparatus, where the enzyme cerebroside sulfotransferase (CST) transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue.[1][9] This final step yields sulfatide.
Metabolic Degradation
The catabolism of sulfatide occurs in the lysosomes and is essential for maintaining cellular homeostasis. A deficiency in this pathway leads to the accumulation of sulfatides, resulting in severe pathology.
-
Desulfation: The enzyme arylsulfatase A (ARSA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate group from sulfatide, converting it back to GalCer.[1] Saposin B is crucial for extracting sulfatide from the lysosomal membrane, making it accessible to ARSA.[1]
-
Degalactosylation: GalCer is further broken down into ceramide and galactose by the enzyme galactosylceramidase (GALC). The resulting ceramide can then be recycled for the synthesis of new sphingolipids.[7]
Biological Functions and Clinical Significance
N-Tetracosanoyl-sulfatide is not merely a structural lipid; it is an active participant in a multitude of biological processes, particularly within the nervous system.[10]
Role in Myelin and the Nervous System
-
Myelin Sheath Integrity: As a major component of myelin, N-Tetracosanoyl-sulfatide is essential for the formation and maintenance of the compact multilamellar structure of the myelin sheath.[11][12] This sheath acts as an electrical insulator for axons, enabling rapid saltatory conduction of nerve impulses.[1]
-
Glial-Axon Interactions: Sulfatides are involved in the complex signaling between oligodendrocytes (in the central nervous system) and Schwann cells (in the peripheral nervous system) and the axons they myelinate.[10]
-
Negative Regulator of Oligodendrocyte Differentiation: Studies have shown that sulfatide can act as a negative regulator of oligodendrocyte differentiation, suggesting a role in controlling the timing and extent of myelination.[10]
-
Axon Outgrowth Inhibition: Sulfatide has been identified as a myelin-associated inhibitor of neurite outgrowth, which may contribute to the limited regenerative capacity of the central nervous system after injury.[8]
Other Physiological Roles
Beyond the nervous system, sulfatides are implicated in:
-
Insulin Secretion: They may act as a non-protein chaperone for insulin, facilitating its monomerization and secretion from pancreatic β-cells.[10]
-
Immune System Modulation: Sulfatides can be recognized by certain immune cells and have been implicated in inflammatory responses.[11]
-
Blood Clotting: They play a role in hemostasis and thrombosis.[11]
-
Viral Infections: Some viruses utilize sulfatides as receptors for host cell entry.
Clinical Relevance: Metachromatic Leukodystrophy
The clinical significance of N-Tetracosanoyl-sulfatide is most profoundly illustrated in metachromatic leukodystrophy (MLD), a rare and devastating lysosomal storage disease. MLD is caused by a deficiency of the enzyme arylsulfatase A, leading to a massive accumulation of sulfatides in the lysosomes of various cells, particularly in the myelin-producing cells of the nervous system.[1] This accumulation is cytotoxic and results in progressive demyelination, leading to a range of severe neurological symptoms, including motor and cognitive decline, seizures, and eventually, a vegetative state.[1] The quantification of sulfatides in urine and blood is a key diagnostic marker for MLD.[4][13]
Methodologies for the Study of N-Tetracosanoyl-sulfatide
The analysis of N-Tetracosanoyl-sulfatide from biological samples requires robust and sensitive analytical techniques. Lipid extraction followed by mass spectrometry is the cornerstone of modern sulfatide research.
Extraction of Sulfatides from Biological Tissues
A modified Folch extraction method is commonly employed for the isolation of sulfatides from tissues and fluids.[14]
Protocol for Sulfatide Extraction:
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add water or a saline solution to induce phase separation. The lipids, including sulfatides, will partition into the lower organic phase.
-
Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Optional Purification: The total lipid extract can be further purified using solid-phase extraction (SPE) with a silica gel column to enrich for sulfatides and remove other lipid classes.[14]
Analysis by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the identification and quantification of sulfatide species. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem MS (LC-MS/MS) are widely used.[13][15]
General Workflow for MS Analysis:
-
Sample Preparation: The extracted and purified lipid sample is reconstituted in an appropriate solvent. For LC-MS/MS, this is typically a mobile phase-compatible solvent. For MALDI-TOF MS, the sample is mixed with a suitable matrix, such as 9-aminoacridine.[15]
-
Ionization: The sulfatide molecules are ionized, typically in negative ion mode, to generate deprotonated molecules [M-H]⁻.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometers can provide accurate mass measurements, aiding in the confident identification of N-Tetracosanoyl-sulfatide.[16][17]
-
Tandem MS (MS/MS): For structural confirmation, the [M-H]⁻ ion of N-Tetracosanoyl-sulfatide can be fragmented, and the resulting product ions are analyzed. Characteristic fragment ions, such as those corresponding to the loss of the sulfate group or cleavage of the glycosidic bond, provide structural information.
| MS Parameter | Typical Setting for Sulfatide Analysis |
| Ionization Mode | Negative Electrospray Ionization (ESI) or MALDI |
| Precursor Ion (m/z) | 891.6 (for [M-H]⁻ of C48H93NO11S) |
| Key Fragment Ions (MS/MS) | Fragments corresponding to the loss of SO3, the galactose-sulfate moiety, and the fatty acyl chain. |
| Instrumentation | Triple Quadrupole, Q-TOF, Orbitrap, or TOF/TOF Mass Spectrometers |
Conclusion
N-Tetracosanoyl-sulfatide is a multifaceted glycosphingolipid with a well-defined chemical structure that is intrinsically linked to its vital functions in the nervous system. Its role in myelin formation and maintenance is undisputed, and its dysregulation has profound pathological consequences, as exemplified by metachromatic leukodystrophy. The continued investigation of its biosynthesis, metabolism, and interactions with other molecules, aided by advanced analytical techniques, will undoubtedly uncover further intricacies of its biological roles and may pave the way for novel therapeutic strategies for demyelinating diseases.
References
-
PubChem. N-tetracosanoyl-C17-sphingosine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-((1S,2R,3E)-2-Hydroxy-1-(((3-O-sulfo-beta-D-galactopyranosyl)oxy)methyl)-3-heptadecen-1-yl)tetracosanamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Cis-tetracosenoyl sulfatide. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Sulfatide. Wikimedia Foundation. Available from: [Link]
-
ResearchGate. Structure and biosynthetic pathway of sulfatide, the major... Available from: [Link]
-
Yanagisawa, M., et al. Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. 2010;51(1):5-19. Available from: [Link]
-
Jiang, X., et al. Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix. Journal of Lipid Research. 2010;51(9):2746-2754. Available from: [Link]
-
Arenas, F. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences. 2022;9:1068811. Available from: [Link]
-
Winzeler, A. M., et al. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth. The Journal of Neuroscience. 2011;31(17):6481-6492. Available from: [Link]
-
Arenas, F. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences. 2022;9. Available from: [Link]
-
bioRxiv. A sulfatide -centered ultra-high resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation to. Available from: [Link]
-
National Institutes of Health. A sulfatide-centered ultra-high-resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation tools. Available from: [Link]
-
Marcus, J., et al. Sulfatide is essential for the maintenance of CNS myelin and axon structure. Glia. 2006;53(4):372-381. Available from: [Link]
-
ResearchGate. The metabolism of sulfatide. The de novo synthesis of sulfatide... Available from: [Link]
-
Deng, C., et al. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research. 2011;52(4):810-819. Available from: [Link]
-
Eckhardt, M. The role and metabolism of sulfatide in the nervous system. Molecular and Cellular Endocrinology. 2008;282(1-2):1-8. Available from: [Link]
-
ResearchGate. Figure 1. Determination of the molecular structure of a sulfatide by... Available from: [Link]
-
Honke, K., et al. Biosynthesis and biological function of sulfoglycolipids. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2004;80(5):215-227. Available from: [Link]
- Google Patents. Method for purifying and obtaining sulfamide.
-
Spacil, Z., et al. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples. Clinical Chemistry. 2016;62(1):279-286. Available from: [Link]
-
Ito, E., et al. Rapid demonstration of diversity of sulfatide molecular species from biological materials by MALDI-TOF MS. Glycobiology. 2001;11(1):1-9. Available from: [Link]
Sources
- 1. Sulfatide - Wikipedia [en.wikipedia.org]
- 2. N-((1S,2R,3E)-2-Hydroxy-1-(((3-O-sulfo-beta-D-galactopyranosyl)oxy)methyl)-3-heptadecen-1-yl)tetracosanamide | C48H93NO11S | CID 6451121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracosanoyl-sulfatide | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-tetracosanoyl-C17-sphingosine | C41H81NO3 | CID 71581116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Sulfatide is essential for the maintenance of CNS myelin and axon structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. A sulfatide-centered ultra-high-resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation tools - PMC [pmc.ncbi.nlm.nih.gov]
